molecular formula C12H17N B13566343 1-(3,4-Dimethylphenyl)cyclobutan-1-amine

1-(3,4-Dimethylphenyl)cyclobutan-1-amine

Katalognummer: B13566343
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: IPTRLJFSSXHWLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutane ring attached to an amine group and a 3,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common approach is to react 3,4-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for large-scale synthesis and may include additional purification steps to obtain the compound in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

1-(3,4-dimethylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-9-4-5-11(8-10(9)2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3

InChI-Schlüssel

IPTRLJFSSXHWLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2(CCC2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.